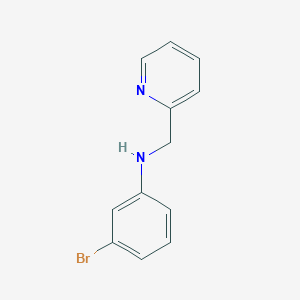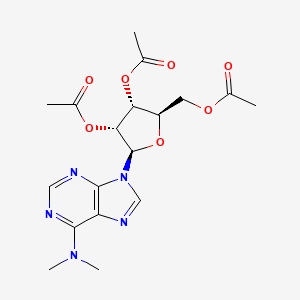
Adenosine, N,N-dimethyl-, 2',3',5'-triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the presence of three acetyl groups attached to the 2’, 3’, and 5’ positions of the ribose sugar, and two methyl groups attached to the nitrogen atoms in the adenine base. The acetylation and methylation significantly alter the compound’s properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate typically involves the acetylation of adenosine. One common method is the reaction of adenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the acetyl groups or the adenine base.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adenosine derivatives.
Wissenschaftliche Forschungsanwendungen
Adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and as a precursor for drug development.
Industry: It is used in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups influence its binding affinity and activity. The compound can modulate various biochemical pathways, including those involved in cellular signaling and metabolism. Its effects are mediated through interactions with enzymes and receptors that recognize adenosine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’,5’-Tri-O-acetyladenosine: Similar in structure but lacks the N,N-dimethyl groups.
N6-Acetyl-2’,3’,5’-tri-O-acetyladenosine: Another acetylated derivative with different substitution patterns.
2’,3’,5’-Triacetyl-N6-(3-hydroxylaniline) adenosine: A derivative with additional functional groups that confer unique properties.
Uniqueness
Adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate is unique due to the presence of both acetyl and methyl groups, which significantly alter its chemical and biological properties compared to other adenosine derivatives. These modifications enhance its stability, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
31199-61-8 |
|---|---|
Molekularformel |
C18H23N5O7 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H23N5O7/c1-9(24)27-6-12-14(28-10(2)25)15(29-11(3)26)18(30-12)23-8-21-13-16(22(4)5)19-7-20-17(13)23/h7-8,12,14-15,18H,6H2,1-5H3/t12-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
PUUYIHACDZYFLM-SCFUHWHPSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3N(C)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N(C)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


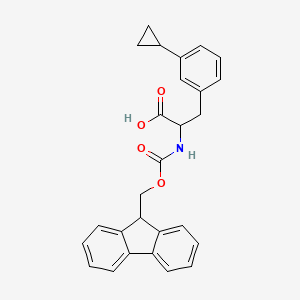

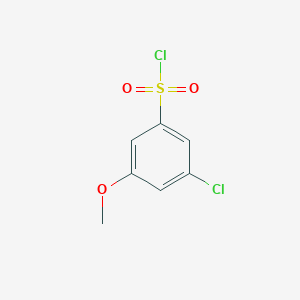
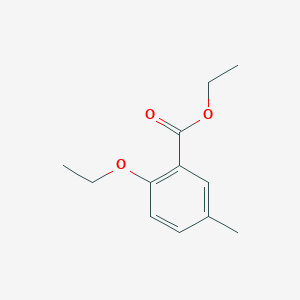


![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)
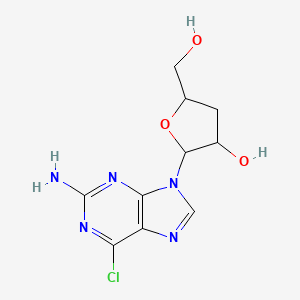
![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)

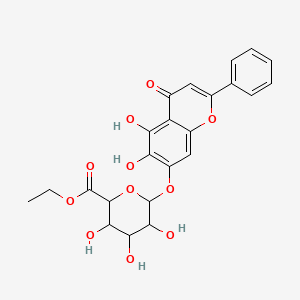
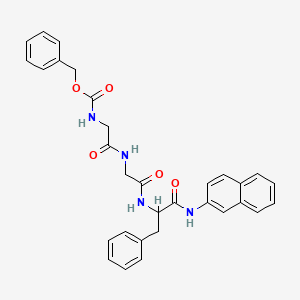
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)
